2-Piperidineethanamine

概要

説明

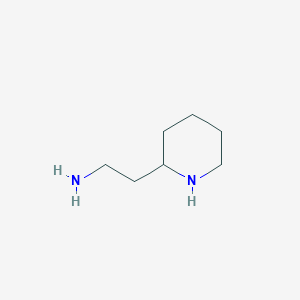

2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: 2-Piperidineethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyanopyridine. This process involves the reduction of the nitrile group to an amine group, yielding the desired product. The reaction is typically carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst.

化学反応の分析

Types of Reactions: 2-Piperidineethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to its corresponding secondary amine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

科学的研究の応用

Anticancer Research

2-Piperidineethanamine has been investigated for its potential in cancer therapy. It acts as a precursor for the synthesis of various anticancer agents. For instance, it has been utilized in the development of small molecules that restore E-cadherin expression in colorectal carcinoma cells, thereby reducing invasiveness .

Table 1: Anticancer Applications of this compound

| Compound/Agent | Mechanism of Action | Reference |

|---|---|---|

| E-cadherin Restorers | Inhibits invasion in colorectal carcinoma | |

| 5-HT6 Antagonists | Modulates serotonin receptors | |

| N-mustards | Alkylating agents for cancer treatment |

Neurological Studies

The compound has shown promise as an inhibitor of botulinum neurotoxin serotype A light chain, indicating potential applications in neuropharmacology . Its ability to enhance the bioavailability of other drugs makes it a valuable candidate for co-administration with neuroprotective agents.

Enzyme Inhibition

Research indicates that this compound can inhibit various drug-metabolizing enzymes, such as cytochrome P450 and UDP-glucuronyltransferase. This inhibition can enhance the efficacy and bioavailability of co-administered drugs, making it a significant compound in pharmacokinetics .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties against multiple pathogens, including those responsible for malaria and Ebola virus infections. Its derivatives have been synthesized to target these pathogens effectively .

Case Study 1: Cancer Treatment

In a study focusing on colorectal cancer, this compound derivatives were tested for their ability to enhance E-cadherin expression. The results demonstrated a significant reduction in cell invasion and metastasis, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Case Study 2: Neurotoxin Inhibition

A study investigating the inhibitory effects of this compound on botulinum neurotoxin highlighted its potential as a therapeutic agent against neurotoxic effects. The findings suggest that this compound could be developed into a treatment for conditions caused by neurotoxins .

作用機序

The mechanism of action of 2-Piperidineethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and altering physiological responses.

類似化合物との比較

Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aminoethyl group.

N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.

Uniqueness: 2-Piperidineethanamine is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

生物活性

2-Piperidineethanamine, also known as 1-(2-aminoethyl)piperidine, is a compound that has garnered attention in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a piperidine ring with an ethylamine side chain. This structure is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological effects. The basic amine group allows for interactions with various receptors and enzymes, making it a versatile scaffold in drug development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of piperidine, including this compound, showed cytotoxic effects across multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Gastric Cancer (AGP01) | 16.81 | Induction of apoptosis via ROS accumulation |

| Prostate Cancer | ~30 | Apoptosis and cell cycle arrest | |

| Colon Cancer | Low micromolar | Proteasome inhibition |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. It has been shown to enhance cognitive function in animal models by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial permeability and activating caspases .

- ROS Generation : It promotes ROS accumulation, which is crucial for triggering cell death in cancer cells .

- Receptor Modulation : The basic amine group interacts with various receptors, influencing signaling pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in gastric cancer models. The compound demonstrated selective cytotoxicity against aggressive cancer cell lines while sparing normal cells. The selectivity index was notably high, indicating a promising therapeutic window for clinical applications .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, treatment with this compound resulted in significant improvements in memory retention and cognitive function. The study highlighted its potential as a neuroprotective agent against oxidative stress-induced neuronal damage .

特性

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。